molecular formula C13H8F2N2O3 B4242650 N-(3,5-difluorophenyl)-2-nitrobenzamide

N-(3,5-difluorophenyl)-2-nitrobenzamide

Cat. No.: B4242650
M. Wt: 278.21 g/mol
InChI Key: ZRKILJJIUNUVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Difluorophenyl)-2-nitrobenzamide is a fluorinated aromatic amide characterized by a nitro (-NO₂) group at the 2-position of the benzamide scaffold and a 3,5-difluorophenyl substituent on the amide nitrogen. The nitro group confers electron-withdrawing effects, influencing reactivity and intermolecular interactions, while fluorine atoms enhance lipophilicity and metabolic stability. Current research focuses on its polymorphic behavior (if applicable), synthetic pathways, and comparative analysis with structurally analogous compounds .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-8-5-9(15)7-10(6-8)16-13(18)11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKILJJIUNUVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-2-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and 2-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(3,5-difluorophenyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

    Reduction: The major product is N-(3,5-difluorophenyl)-2-aminobenzamide.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzamides.

    Oxidation: Products include oxidized derivatives of the benzamide core.

Scientific Research Applications

Chemistry: N-(3,5-difluorophenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Industry: The compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties are leveraged in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro and difluorophenyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Fluorine Substitution : The nitro group in this compound increases electrophilicity compared to the fluorine-rich N-(3,5-difluorophenyl)-2,4-difluorobenzamide. This difference may alter crystallization behavior and mechanical properties .
  • Heterocyclic vs. Benzamide Scaffolds : Diflufenican’s pyridinecarboxamide moiety enhances herbicidal activity through improved target binding, unlike the simpler benzamide structure of the target compound .

Physicochemical and Mechanical Properties

Polymorphism and Thermal Stability

N-(3,5-Difluorophenyl)-2,4-difluorobenzamide () exists in three polymorphs regulated by differential scanning calorimetry (DSC) scan rates. Form 1 exhibits 50% greater stiffness and 33% higher hardness than Form 2, attributed to C-H⋅⋅⋅F interactions.

Key Differences :

  • Agrochemicals vs. Materials : Nitrobenzamide derivatives (e.g., ) are often pesticidal, whereas fluorine-rich benzamides () are explored for mechanical properties.
  • Toxicity Profile : Nitro groups (e.g., in ’s intermediates) may pose metabolic toxicity risks, limiting pharmaceutical applications compared to fluorine-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-difluorophenyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-difluorophenyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.